Bactoprenol

Vue d'ensemble

Description

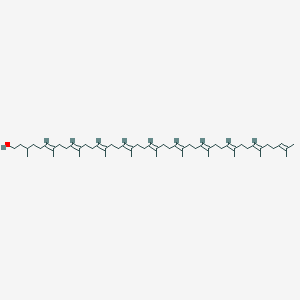

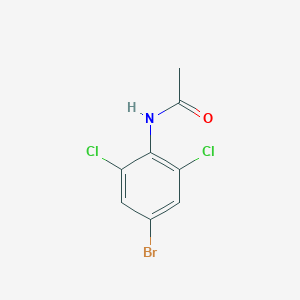

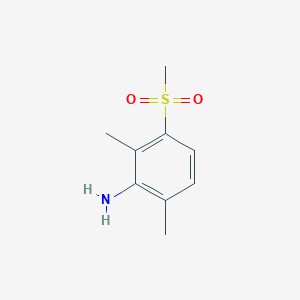

Bactoprenol, also known as dolichol-11 and C55-isoprenyl alcohol (C55-OH), is a lipid first identified in certain species of lactobacilli . It is a hydrophobic alcohol that plays a key role in the growth of cell walls (peptidoglycan) in Gram-positive bacteria .

Synthesis Analysis

Bactoprenol is synthesized from mevalonic acid and is the most abundant lipid found in certain species of lactobacilli . The synthesis of isoprenoids, including bactoprenol, involves the addition of isopentenyl diphosphate (IPP) units to dimethylallyl diphosphate (DMAPP), catalyzed by prenyltransferases . This results in the synthesis of prenyl diphosphates of increasing length, which are the starting points of downstream pathways leading to the synthesis of different isoprenoid end products .Molecular Structure Analysis

Bactoprenol is a molecule with the primary function of trafficking polysaccharides across the cell membrane, largely contributing to the overall structure of the cell wall in Gram-positive bacteria .Chemical Reactions Analysis

The biosynthesis of bacterial cell wall peptidoglycan is a complex process involving many different steps taking place in the cytoplasm (synthesis of the nucleotide precursors) and on the inner and outer sides of the cytoplasmic membrane (assembly and polymerization of the disaccharide-peptide monomer unit, respectively) .Physical And Chemical Properties Analysis

Bactoprenol is a hydrophobic alcohol . It is a lipid synthesized from mevalonic acid and is the most abundant lipid found in certain species of lactobacilli .Applications De Recherche Scientifique

Bactoprenol Structure and Formation : Thorne and Kodicek (1966) described the structure of bactoprenol, a lipid formed by lactobacilli from mevalonic acid. They concluded that bactoprenol is a C(55) isoprenoid alcohol, formed by the condensation of 10 unsaturated isoprene units and 1 saturated isoprene unit, with a molecular weight of 768 and 10 double bonds per molecule (Thorne & Kodicek, 1966).

Cell Envelope Precursors Targeting : Ulm and Schneider (2016) discussed how targeting bactoprenol-coupled cell wall precursor lipid II is a validated antibacterial strategy. The paper reviewed different classes of lipid II-binding antibiotics, highlighting their varied cellular effects and implications for antibacterial resistance (Ulm & Schneider, 2016).

Role in Mesosome and Plasma Membranes : Thorne and Barker (1972) found that about one-third of bactoprenol in Lactobacillus casei and L. plantarum cells was in the mesosomes and two-thirds in the plasma membrane. They suggested that bactoprenol is synthesized in both the plasma and mesosome membranes (Thorne & Barker, 1972).

Role in Staphylococcus aureus Mutants : Chan et al. (2013) studied Staphylococcus aureus mutants lacking the LytR-CpsA-Psr enzymes, which are thought to transfer bactoprenol-linked biosynthetic intermediates of wall teichoic acid (WTA) to the peptidoglycan. Their research suggests a role of bactoprenol in cell wall synthesis and its impact on cell shape and autolysis (Chan et al., 2013).

Inhibition Studies : Harkness, Fiedler, and Braun (1990) investigated the biosynthesis of membrane‐derived oligosaccharides (MDO) in Escherichia coli and found that colicin M, an inhibitor of bactoprenyl phosphate regeneration, did not inhibit MDO biosynthesis, suggesting bactoprenol independence in this process (Harkness, Fiedler, & Braun, 1990).

Exopolysaccharide Production in Lactobacillus johnsonii : Mayer et al. (2020) identified that a putative bactoprenol glycosyltransferase and flippase are essential for homopolysaccharide biosynthesis in Lactobacillus johnsonii, suggesting a novel mechanism of glucan biosynthesis and its impact on bacterial cells (Mayer et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,55-56H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAIICFZMLQZKW-CYAIWNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bactoprenol | |

CAS RN |

12777-41-2 | |

| Record name | Bactoprenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)